molecular formula C5H13NOSi B12352391 CID 53437397

CID 53437397

Katalognummer: B12352391
Molekulargewicht: 131.25 g/mol
InChI-Schlüssel: MYHMKUHXYIDNJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylaminomethylethoxysilane is an organosilicon compound with the molecular formula C5H15NOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of both an amino group and an ethoxy group attached to a silicon atom, making it a valuable intermediate in the synthesis of other organosilicon compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylaminomethylethoxysilane can be synthesized through several methods, including the reaction of dimethylamine with ethoxysilane derivatives. One common method involves the dehydrocoupling of amines and silanes, which forms a Si–N bond and releases hydrogen as a byproduct . This method is considered more sustainable compared to traditional methods that use corrosive chlorosilanes and generate ammonium salt waste .

Industrial Production Methods: In industrial settings, the production of dimethylaminomethylethoxysilane often involves the use of specialized catalysts to enhance the efficiency and selectivity of the reaction. The process typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yields and purity of the final product .

Wirkmechanismus

The mechanism of action of dimethylaminomethylethoxysilane involves its ability to form strong covalent bonds with various substrates. The amino group can interact with organic molecules, while the ethoxy group can hydrolyze to form silanols, which can further react with inorganic surfaces. This dual functionality allows the compound to act as an effective coupling agent, enhancing the adhesion between organic and inorganic materials .

Eigenschaften

Molekularformel

C5H13NOSi

Molekulargewicht

131.25 g/mol

InChI

InChI=1S/C5H13NOSi/c1-4-7-8-5-6(2)3/h4-5H2,1-3H3

InChI-Schlüssel

MYHMKUHXYIDNJH-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si]CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.